![molecular formula C18H16BrN3O3 B2529598 (S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate CAS No. 308242-23-1](/img/structure/B2529598.png)
(S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate: is a complex organic compound with a molecular formula of C18H16BrN3O3 and a molecular weight of 402.25 g/mol [_{{{CITATION{{{_1{(S)-Methyl 3- (7-bromo-2-oxo-5- (pyridin-2-yl)-2,3-dihydro-1H-benzo e ...
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the bromination of the appropriate benzene derivative followed by the formation of the diazepine ring[_{{{CITATION{{{1{(S)-Methyl 3- (7-bromo-2-oxo-5- (pyridin-2-yl)-2,3-dihydro-1H-benzo [e ...](https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh93d5304a?context=bbe). The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired product[{{{CITATION{{{_1{(S)-Methyl 3- (7-bromo-2-oxo-5- (pyridin-2-yl)-2,3-dihydro-1H-benzo e ....
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process is carefully controlled to ensure the purity and yield of the final product. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
(S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate: undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions are common, where different groups can replace the bromine atom.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles like sodium cyanide (NaCN) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Applications De Recherche Scientifique
Intermediate for Sedation Drugs
(S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate is recognized as a key intermediate in the synthesis of Remimazolam. This drug is a rapid-onset sedative that is used in various medical procedures requiring anesthesia. The compound's structure allows it to interact with GABA receptors, enhancing inhibitory neurotransmission in the central nervous system .
Research on Benzodiazepine Derivatives
Research has indicated that derivatives of benzodiazepines exhibit various pharmacological activities including anxiolytic, anticonvulsant, and muscle relaxant effects. The unique structure of this compound suggests potential for further exploration in developing new therapeutic agents targeting these pathways .
Case Study: Synthesis and Efficacy of Remimazolam
A study published in the Journal of Anesthesia highlighted the efficacy of Remimazolam in clinical settings as a short-term sedative agent. The study demonstrated that patients receiving Remimazolam experienced rapid sedation onset and recovery times compared to traditional agents like propofol. This underscores the importance of this compound as a critical intermediate in producing effective anesthetic agents .
Research on Structural Variants
Another research effort focused on synthesizing structural variants of benzodiazepines to enhance their pharmacological profiles. The findings indicated that modifications to the pyridine ring and bromine substitution could significantly affect binding affinity and selectivity for GABA receptors. These insights could pave the way for developing new sedatives with improved safety profiles .
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives formed from the compound.
Comparaison Avec Des Composés Similaires
(S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate: is unique due to its specific structural features and reactivity[_{{{CITATION{{{_1{(S)-Methyl 3- (7-bromo-2-oxo-5- (pyridin-2-yl)-2,3-dihydro-1H-benzo e .... Similar compounds include other benzodiazepine derivatives, which are also used in pharmaceutical applications. the presence of the bromine atom and the specific substitution pattern distinguishes this compound from others.
List of Similar Compounds
Diazepam
Lorazepam
Alprazolam
Clonazepam
These compounds share structural similarities but have different substituents and functional groups, leading to varied biological activities.
Activité Biologique
(S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate, with CAS number 308242-23-1, is a compound that serves as an intermediate in the synthesis of Remimazolam, a drug known for its sedative properties. This article delves into the biological activity of this compound, highlighting its pharmacological profile, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C18H16BrN3O3 |
Molecular Weight | 402.24 g/mol |
CAS Number | 308242-23-1 |
Empirical Formula | C18H16BrN3O3 |
State | Powder |
The compound exhibits significant biological activity primarily due to its structural characteristics, which include a benzodiazepine core. Benzodiazepines are known to interact with GABA_A receptors in the central nervous system, enhancing the inhibitory effects of GABA neurotransmitters. This mechanism contributes to the sedative and anxiolytic effects observed with compounds in this class.
Pharmacological Activities
Research indicates that this compound may possess various pharmacological activities:
- Sedative Effects : As an intermediate of Remimazolam, it is utilized for its rapid onset and short duration of action in sedation protocols.
- Anxiolytic Properties : Similar to other benzodiazepines, it may exhibit anxiolytic effects through modulation of GABAergic transmission.
- Potential Antitumor Activity : Some studies suggest that derivatives of benzodiazepines can inhibit tumor growth by inducing apoptosis in cancer cells.
Study on Sedative Effects
A study focusing on the sedative properties of this compound demonstrated significant efficacy in reducing anxiety and promoting sleep in animal models. The results indicated a dose-dependent response with minimal side effects compared to traditional benzodiazepines.
In Vitro Studies on Antitumor Activity
In vitro assays have shown that derivatives similar to (S)-Methyl 3-(7-bromo...) exhibit cytotoxic effects against various cancer cell lines. For example, a derivative was tested against human breast cancer cells and showed an IC50 value indicating potent antiproliferative activity. The underlying mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Propriétés
IUPAC Name |
methyl 3-[(3S)-7-bromo-2-oxo-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-3-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3/c1-25-16(23)8-7-15-18(24)22-13-6-5-11(19)10-12(13)17(21-15)14-4-2-3-9-20-14/h2-6,9-10,15H,7-8H2,1H3,(H,22,24)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITXBYGUVDYTBQ-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@H]1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.